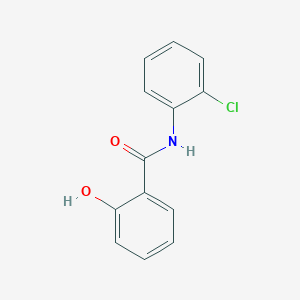

N-(2-Chlorophenyl)-2-hydroxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIQAGIXMXTUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877093 | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1697-18-3 | |

| Record name | NSC63709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-CL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for N 2 Chlorophenyl 2 Hydroxybenzamide

Established Synthetic Pathways for N-(2-Chlorophenyl)-2-hydroxybenzamide

The formation of the amide bond between salicylic (B10762653) acid and 2-chloroaniline (B154045) is the cornerstone of synthesizing this compound. Various methods have been developed to achieve this transformation efficiently.

Preparation of Anilides as Precursors

A conventional and widely adopted method for the synthesis of salicylanilides, including this compound, involves the reaction of a salicylic acid derivative with an appropriate aniline (B41778). google.com This reaction is often facilitated by a condensing agent to promote the formation of the amide linkage.

One common approach utilizes phosphorus trichloride (B1173362) (PCl₃) as a condensing agent. google.com In this method, salicylic acid and an aniline are reacted in the presence of PCl₃, often in an inert solvent. google.comnih.gov The reaction of salicylic acid with aniline in the presence of phosphorus trichloride is a standard method for preparing salicylanilide (B1680751). google.com An alternative to using salicylic acid directly is the use of its more reactive derivatives, such as acyl chlorides. For instance, 2-hydroxybenzoic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which then readily reacts with an aniline like 3-chloroaniline (B41212) to produce the desired N-(chlorophenyl)-2-hydroxybenzamide. nih.gov

Another strategy involves a two-step process where a carboxylic acid is first converted to an aromatic ester, which is subsequently reacted with an aniline. google.com For example, an acid can be reacted with an aromatic hydroxy compound in the presence of an oxyhalide to form an ester. This isolated ester is then reacted with an aniline in a suitable solvent to yield the final anilide product. google.com

Microwave-Assisted Synthesis Approaches

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of salicylanilides. tandfonline.comelectronicsandbooks.com This technique often leads to significantly reduced reaction times compared to conventional heating methods. electronicsandbooks.comresearchgate.net

Microwave irradiation has been successfully employed for the direct amidation of salicylic acid with various aromatic amines in the presence of phosphorus trichloride. tandfonline.comtandfonline.com This one-pot synthesis method offers advantages such as operational simplicity, good yields, and shorter reaction times. tandfonline.comtandfonline.com Research has shown that microwave-assisted synthesis of salicylamide (B354443) structures from phenols and isocyanates, mediated by boron trichloride (BCl₃), is also an efficient method. electronicsandbooks.com The optimization of microwave conditions, such as temperature and reaction time, is crucial for maximizing the conversion to the desired product. electronicsandbooks.com For instance, in a model reaction, increasing the temperature from 80°C to 140°C for a 10-minute reaction significantly increased the product transformation from approximately 35% to over 97%. electronicsandbooks.com

Derivatives of this compound, such as esters and hydrazides, have also been synthesized using microwave-assisted methods, which are noted for being eco-friendly and providing higher yields compared to conventional heating. mdpi.comnih.gov

Direct Amidation Techniques in Analogous Synthesis

Direct amidation of carboxylic acids is a highly desirable transformation as it represents an atom-economical approach to amide bond formation. mdpi.com However, the direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, various activating agents and coupling reagents are employed. tandfonline.com

In the context of salicylanilide synthesis, direct amidation of salicylic acid with aromatic amines can be achieved using reagents like phosphorus trichloride under microwave irradiation, as previously mentioned. tandfonline.com This method bypasses the need for pre-activation of the carboxylic acid. tandfonline.com The development of catalytic direct amidation methods is a key focus in modern organic synthesis, aiming for more sustainable and efficient processes. mdpi.com While thermal condensation is possible, it typically requires high temperatures (above 160°C). mdpi.com

Synthetic Strategies for this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues, allowing for the fine-tuning of its biological and physicochemical properties.

Chloro-Substituted Salicylanilide Derivatives

The introduction of additional chloro substituents on either the salicyl or the anilide ring of this compound can significantly influence its activity. The synthesis of these derivatives often starts from the parent chloro-substituted salicylic acids or anilines. For example, 3,5-dichlorosalicylic acid can be acylated with various anilines to produce N-aryl-3,5-dichlorosalicylamides. researchgate.net

The general synthetic approach often involves the reaction of a substituted salicylic acid with a substituted aniline using a coupling agent. nih.gov For example, N-(3-chlorophenyl)-2-hydroxybenzamide was prepared by reacting 2-hydroxybenzoic acid with 3-chloroaniline in the presence of thionyl chloride and triethylamine. nih.gov

Ester and Hydrazide Analogues

The phenolic hydroxyl group of this compound is a common site for derivatization, leading to the formation of ester and ether analogues. These derivatives are often synthesized to modify properties such as solubility and bioavailability. mdpi.comnih.gov

Ester derivatives can be prepared by reacting this compound with an appropriate acid or acyl halide. For instance, salicylanilide acetates have been synthesized by either activating acetic acid with N,N'-dicyclohexylcarbodiimide (DCC) or by reacting the phenolate (B1203915) of the salicylanilide with acetic anhydride. nih.gov Microwave-assisted synthesis has also been effectively used to produce ethyl and methyl esters by reacting the parent anilide with chloro-acetic acid alkyl esters in the presence of potassium carbonate. proquest.com

Hydrazide analogues are typically synthesized from the corresponding ester derivatives. The ester is reacted with hydrazine (B178648) hydrate, often in an alcohol solvent, to yield the hydrazide. mdpi.comproquest.comresearchgate.net This hydrazide can then serve as a key intermediate for the synthesis of other derivatives, such as hydrazones, by condensation with various aldehydes. researchgate.net Microwave irradiation has also been successfully applied to the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives. fip.org

Below is a table summarizing the synthesis of some derivatives of this compound.

| Derivative | Starting Material | Reagents | Method | Yield (%) | Melting Point (°C) |

| Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | This compound | Ethyl chloroacetate, K₂CO₃ | Microwave Irradiation | 84 | 71–72 |

| 2-(2-((2-Chlorophenyl)carbamoyl)phenoxy)acetohydrazide | Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | Hydrazine hydrate | Not specified | Not specified | Not specified |

β-Cyclodextrin Inclusion Complexes

The formation of inclusion complexes with β-cyclodextrin represents a significant strategy to modify the physicochemical properties of guest molecules, such as this compound. This approach is particularly valuable for improving aqueous solubility, stability, and bioavailability without altering the intrinsic chemical structure of the guest compound. The process involves the encapsulation of the guest molecule, or a part of it, within the hydrophobic inner cavity of the cyclodextrin (B1172386) macrocycle, while the hydrophilic outer surface remains exposed to the aqueous environment.

A common and efficient technique for preparing these solid inclusion complexes is the kneading method. nih.govmdpi.com In a typical procedure, an equimolar ratio (1:1) of this compound or its derivatives and β-cyclodextrin is utilized. nih.gov The two components are thoroughly ground together in a mortar for an extended period, typically around 60 minutes. During this grinding process, a small amount of a solvent like ethanol (B145695) is added to form a homogenous paste. nih.govmdpi.com This paste is then dried under controlled temperature, for instance at 60°C for several days, to remove the solvent and ensure the formation of a stable complex. The final product is stored in a desiccator to prevent moisture absorption. nih.gov

The successful formation of the inclusion complex is confirmed through various analytical techniques. scispace.com Methods such as X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), Fourier-transform infrared (FTIR) spectroscopy, and UV-vis spectroscopy are employed to characterize the complex and differentiate it from a simple physical mixture of the components. nih.gov These analyses provide evidence of the guest molecule's inclusion within the β-cyclodextrin cavity by showing changes in crystalline structure, morphology, thermal stability, and spectral properties compared to the individual components. nih.govscispace.com

Analogues with Varied Aryl and Alkyl Substituents

The structural framework of this compound allows for extensive derivatization to generate analogues with diverse aryl and alkyl substituents. These modifications are primarily aimed at exploring structure-activity relationships and optimizing the compound's biological and physicochemical properties. Synthetic strategies often target the hydroxyl and amide functionalities of the core molecule.

One prominent derivatization pathway involves the synthesis of ester and hydrazide analogues. For instance, ethyl ester derivatives can be prepared through microwave-assisted synthesis, a method known for its efficiency and reduced reaction times. nih.gov This involves reacting this compound with an appropriate ethylating agent. The identity of these novel synthesized derivatives is subsequently confirmed using spectroscopic methods like FTIR and Nuclear Magnetic Resonance (NMR) to ensure the desired structural modification has occurred. nih.gov

Further derivatization can be achieved by converting the newly introduced ester group into a hydrazide. This transformation expands the range of accessible analogues, introducing a reactive hydrazide moiety that can serve as a building block for further chemical modifications. The synthesis of these varied derivatives provides a library of compounds for biological screening and property optimization.

Below is a table summarizing examples of synthesized analogues based on the this compound scaffold.

| Parent Compound | Derivative Type | Synthesized Analogue Name | Reference |

| This compound | Ethyl Ester | Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | nih.gov |

| This compound | Hydrazide | 2-Hydroxy-N-(2-chlorophenyl)benzohydrazide | nih.gov |

This systematic approach to derivatization, creating analogues with varied alkyl and aryl substituents, is a cornerstone of medicinal chemistry for developing compounds with enhanced efficacy and tailored properties. nih.govresearchgate.netjuniv.edu

Advanced Spectroscopic and Computational Analyses of N 2 Chlorophenyl 2 Hydroxybenzamide and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic and other analytical methods are indispensable for confirming the synthesis and purity of N-(2-Chlorophenyl)-2-hydroxybenzamide and for studying its physicochemical properties. nih.gov These techniques include Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm functional groups and molecular structure, Ultraviolet-Visible (UV-Vis) spectroscopy to study electronic transitions, X-ray Diffraction (XRD) for crystallographic analysis, Scanning Electron Microscopy (SEM) to observe surface morphology, and Thermogravimetric Analysis (TGA) to evaluate thermal stability. nih.gov

FTIR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com In this compound and its analogues, FTIR spectra provide clear evidence for the key structural features, such as the hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups. nih.govfarmaceut.org

The presence of intramolecular hydrogen bonding, a characteristic feature of salicylanilides, can significantly influence the position and shape of the O-H and N-H stretching bands. nih.gov The spectrum typically shows a broad absorption band for the O-H group, often in the range of 3500–2500 cm⁻¹, indicative of strong hydrogen bonding. farmaceut.org The N-H stretching vibration of the amide group usually appears in the region of 3270–3350 cm⁻¹. nih.gov The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption observed between 1630 and 1680 cm⁻¹. nih.gov Other characteristic bands include those for aromatic C=C stretching and C-O stretching. researchgate.net For derivatives, specific bands corresponding to additional functional groups, such as ether linkages (around 1300 cm⁻¹ and 1150 cm⁻¹), can also be identified. nih.gov

Table 1: Typical FTIR Spectral Data for Salicylanilide (B1680751) Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3500 - 2500 (broad) |

| Amide N-H | Stretching | 3350 - 3270 |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | ~1590 |

| Aromatic C=C | Stretching | ~1500 |

NMR spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds in solution. nih.gov Both ¹H-NMR and ¹³C-NMR are used to characterize this compound and its analogues. nih.gov

In the ¹H-NMR spectrum of salicylanilides, the proton of the phenolic hydroxyl group (OH) typically appears as a broad singlet at a very downfield chemical shift, often between 11.6 and 12.3 ppm, due to strong intramolecular hydrogen bonding with the amide carbonyl oxygen. nih.gov The amide proton (NH) also appears as a downfield singlet. The aromatic protons of the two phenyl rings resonate in the range of approximately 6.9 to 8.0 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. nih.gov

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the range of 165-170 ppm. nih.govnih.gov The carbon atom attached to the phenolic hydroxyl group resonates at a downfield position, and the remaining aromatic carbons appear in the typical region of 110-140 ppm. nih.gov The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. researchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Salicylanilide Scaffolds

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenolic OH | 11.6 - 12.3 (broad singlet) |

| ¹H | Amide NH | > 9.5 (broad singlet) |

| ¹H | Aromatic CH | 6.9 - 8.0 |

| ¹³C | Amide C=O | 165 - 170 |

| ¹³C | Aromatic C-O | ~160 |

| ¹³C | Aromatic C-Cl | ~130 |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study compounds containing chromophores. The salicylanilide structure, with its two aromatic rings and conjugated system, exhibits characteristic absorption bands in the UV region. wiley.com The UV-Vis spectrum of salicylamide (B354443) in methanol (B129727) typically shows absorption maxima (λmax) at approximately 235 nm and 302 nm. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent and the nature and position of substituents on the aromatic rings. researchgate.net For instance, the inclusion of the benzene (B151609) nucleus of a salicylanilide derivative inside a cyclodextrin (B1172386) cavity can lead to an increase in electron cloud density, affecting the absorption profile. nih.gov

Table 3: UV-Vis Absorption Maxima for Salicylamide

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Methanol | 235 | 302 |

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. pdx.edu Single-crystal XRD studies on analogues of this compound, such as N-(3-Chlorophenyl)-2-hydroxybenzamide and N-(4-Chlorophenyl)-2-hydroxybenzamide, have provided precise information on bond lengths, bond angles, and crystal packing. nih.govnih.gov

Table 4: Crystallographic Data for Chloro-Substituted Salicylanilide Analogues

| Parameter | N-(3-Chlorophenyl)-2-hydroxybenzamide nih.gov | N-(4-Chlorophenyl)-2-hydroxybenzamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₃H₁₀ClNO₂ | C₁₃H₁₀ClNO₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 13.4638 (5) | 7.6832 (3) |

| b (Å) | 11.9019 (4) | 11.0225 (3) |

| c (Å) | 7.1764 (2) | 27.1427 (11) |

| β (°) | 98.808 (2) | 90 |

| V (ų) | 1136.42 (7) | 2298.66 (14) |

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of solid materials at high magnification. For salicylanilide derivatives, SEM analysis reveals information about the shape and size of the crystals. For example, an ethyl ester derivative of this compound was observed to form rod-shaped crystals. nih.gov The morphology of crystalline materials can be influenced by factors such as the solvent used for crystallization. researchgate.net SEM images can show whether the product consists of well-defined crystals, amorphous aggregates, or other forms, which is important for understanding the material's physical properties. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition profile of compounds. For salicylanilide derivatives, TGA can determine the temperature at which degradation begins. Studies on related compounds show that salicylanilide esters exhibit a single loss of mass in a temperature range of 200–340 °C, which is attributed to the degradation of the benzene nuclei. mdpi.com The thermal behavior can be more complex for derivatives or complexes; for instance, complexes with cyclodextrin show multiple stages of mass loss corresponding to dehydration and decomposition of the different components. mdpi.com Such analysis is crucial for understanding the stability of the compound under thermal stress. worktribe.com

Chromatographic and Other Separation/Analysis Methods

The analysis and separation of this compound and its analogues are predominantly accomplished using advanced chromatographic techniques. These methods are crucial for quantification, impurity profiling, and studying the compounds' behavior in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of salicylanilides due to its high resolution, sensitivity, and adaptability. basicmedicalkey.combjbms.orgnih.gov The separation is typically achieved using reverse-phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com

Stationary Phases: The most commonly employed stationary phases are silica-based columns with bonded alkyl chains, such as C18 (octadecylsilane). nih.govresearchgate.net For instance, a Waters Atlantis T3 column, which utilizes a trifunctional C18 alkyl bonding technique, has been found effective for separating polar and acidic halogenated salicylanilides, as it prevents hydrophobic collapse under highly aqueous conditions. rsc.orgrsc.org Other columns like the Ultimate XB-C8 and Ultimate AQ-C18 have also been evaluated. rsc.org

Mobile Phases: The mobile phase composition is critical for achieving optimal separation. A mixture of acetonitrile (B52724) and water is a common choice. sielc.comrsc.org The addition of modifiers like formic acid or phosphoric acid helps to control the pH and improve peak shape by suppressing the ionization of the phenolic hydroxyl group. sielc.comresearchgate.netrsc.org For Mass Spectrometry (MS) compatible methods, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to separate multiple analytes with different polarities in a single run. rsc.org

Detection: Ultraviolet (UV) detection is widely used for the quantification of salicylanilides, with detection wavelengths set to capture the chromophoric benzamide (B126) structure. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices like cosmetics, a fluorescence detector (FLD) can be employed. For a series of halogenated salicylanilides, optimal fluorescence was achieved with an excitation wavelength of 325 nm and an emission wavelength of 480 nm. rsc.orgrsc.org

The table below summarizes typical HPLC conditions used for the analysis of salicylanilide analogues.

| Parameter | Conditions for Salicylanilide Analogues | Source(s) |

| Column | Waters Atlantis T3 (4.6 x 150 mm, 5 µm); C18 | researchgate.netrsc.orgrsc.org |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) | rsc.orgrsc.org |

| Flow Rate | Typically around 1.0 mL/min | basicmedicalkey.com |

| Detection | Fluorescence (FLD): Ex: 325 nm, Em: 480 nm; UV: 320 nm | researchgate.netrsc.orgrsc.org |

| Column Temp. | Optimized as needed, e.g., 30°C | nanobioletters.com |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its analogues. When coupled with a separation technique like liquid chromatography (LC), the resulting hyphenated technique (LC-MS/MS) provides unparalleled selectivity and sensitivity for quantifying these compounds in complex biological and environmental samples. vliz.belcms.czresearchgate.net

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique used for generating mass spectra, which reveal the molecular weight and fragmentation patterns of the compound. nist.gov For halogenated salicylanilides, the mass spectrum provides clear information about the number and type of halogen atoms present due to their characteristic isotopic patterns.

LC-MS/MS, particularly using tandem quadrupole mass spectrometers, is the gold standard for quantitative bioanalysis. lcms.cz This technique involves selecting a precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) after it elutes from the LC column. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). lcms.cz

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, suitable for the polar nature of salicylanilides. vliz.be Depending on the compound's structure and the mobile phase pH, either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode can be used for detection. vliz.be The choice of precursor and product ions is crucial for method development and is determined by infusing a standard of the compound and observing its fragmentation.

The table below outlines key aspects of MS and LC-MS/MS analysis for related compounds.

| Parameter | Details for Salicylanilide Analogues / Related Compounds | Source(s) |

| Ionization Technique | Electrospray Ionization (ESI); Electron Ionization (EI) | vliz.benist.gov |

| Detection Mode | Positive ([M+H]⁺) or Negative ([M-H]⁻) Ion Mode | vliz.be |

| MS Technique | Tandem Quadrupole (TQ-MS) for quantification; Time-of-Flight (TOF) for accurate mass | lcms.cznih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity | lcms.cz |

| Application | Quantification in biological fluids, impurity characterization, metabolic studies | vliz.belcms.cznih.gov |

Computational Chemistry Studies

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data. These theoretical studies help in understanding the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to predict various properties of salicylanilides and related benzamides. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can accurately reproduce experimental findings and provide data that is difficult to obtain otherwise. nih.govmdpi.comresearchgate.net

Key applications of DFT for studying this compound and its analogues include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule, calculating bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov For example, studies on N-(3-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide have detailed their planar phenyl rings and the dihedral angle between them. nih.govnih.gov

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm structural assignments. mdpi.com

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, stability, and electronic transitions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. nih.govresearchgate.net

The following table presents examples of parameters obtained from DFT calculations for related benzamide and salicylanilide structures.

| Calculated Parameter | Finding for Analogous Compounds | Source(s) |

| Dihedral Angle (A/B) | 5.57° for N-(3-chlorophenyl)-2-hydroxybenzamide | nih.gov |

| Dihedral Angle (A/B) | 20.02° for N-(4-chlorophenyl)-2-hydroxybenzamide | nih.gov |

| HOMO-LUMO Energy Gap | Used to suggest pharmaceutical activity of cocrystals | researchgate.net |

| Basis Set/Functional | B3LYP/6-311G(d,p) is commonly used for accurate results | nih.govmdpi.com |

Quantum Chemical Investigations

Quantum chemical investigations encompass a range of theoretical methods, including DFT, to explore the fundamental properties of molecules. These studies provide a sub-atomic level understanding of the structure and behavior of this compound and its analogues.

Quantum chemical studies on related benzamides have been used to analyze spectral and photophysical characteristics. researchgate.net For example, calculations can predict the nature of electronic transitions (e.g., n→π* or π→π*), which helps in interpreting UV-Visible absorption spectra. researchgate.net The influence of substituents, such as the chloro group in this compound, on the molecule's electronic properties and reactivity can be systematically studied. These investigations can clarify how halogen atoms affect the energy levels of molecular orbitals and the pathways for the decay of excited states. researchgate.net

Furthermore, quantum chemistry is applied to understand non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds, which are critical in defining the crystal structure and biological activity of salicylanilides. nih.govnih.gov Natural Bond Orbital (NBO) analysis, a quantum chemical method, can be used to elucidate charge delocalization and the strength of these hydrogen bonds. mdpi.com Such computational investigations are also essential in drug design, where understanding the interaction between a ligand like this compound and a biological target is paramount. mdpi.com

In Vitro Biological Activities and Mechanistic Investigations

Antimicrobial Activity Studies

N-(2-Chlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide (B1680751) class of compounds, which are known for their broad-ranging biological effects, including antibacterial, antimycobacterial, and antifungal properties. nih.govnih.gov

Research has indicated that derivatives of this compound demonstrate notable efficacy, particularly against Gram-positive bacteria. nih.gov Studies on related compounds, specifically 4-chloro and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, have shown significant antibacterial action. For instance, 5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl)]-2-hydroxybenzamide exhibited higher activity against methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotics penicillin G and ciprofloxacin. nih.gov Similarly, 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)-amino]-1-methyl-2-oxoethyl}-2-hydroxy benzamide (B126) was found to be more active against both MRSA and S. epidermidis than the same standards. nih.gov In contrast, studies on this compound derivatives have shown no significant inhibitory activity against Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | Activity Compared to Standards |

|---|---|---|

| 5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl)]-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher than Penicillin G & Ciprofloxacin nih.gov |

| 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)-amino]-1-methyl-2-oxoethyl}-2-hydroxy benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher than Penicillin G & Ciprofloxacin nih.gov |

| 4-Chloro-N-{(1R)-2-[(4-chlorophenyl)-amino]-1-methyl-2-oxoethyl}-2-hydroxy benzamide | Staphylococcus epidermidis | Higher than Penicillin G & Ciprofloxacin nih.gov |

| This compound derivatives | Gram-Negative Bacteria | No inhibition observed nih.gov |

The antifungal potential of this chemical family has also been a subject of investigation. Certain derivatives have demonstrated potent activity against various fungal strains. nih.gov For example, 5-chloro-N-{(1R)-2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide showed higher antifungal activity against the dermatophyte Trichophyton mentagrophytes than the standard antifungal agent fluconazole. nih.gov Furthermore, compounds such as N-{(1S/R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide and 5-chloro-N-[(1R)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)]-2-hydroxybenzamide displayed greater efficacy against Candida krusei than fluconazole. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound Derivative | Fungal Strain | Activity Compared to Standard (Fluconazole) |

|---|---|---|

| 5-chloro-N-{(1R)-2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide | Trichophyton mentagrophytes | Higher nih.gov |

| N-{(1S/R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide | Candida krusei | Higher nih.gov |

| 5-chloro-N-[(1R)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)]-2-hydroxybenzamide | Candida krusei | Higher nih.gov |

Salicylanilides are a well-documented class of compounds with antimycobacterial effects. nih.gov Specific derivatives of this compound have shown particularly high antitubercular activity. Research identified N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxo-ethyl}-5-chloro-2-hydroxybenzamide and N-{(1R)-1-benzyl-2-[(4-chlorophenyl)-amino]-2-oxoethyl}-4-chloro-2-hydroxybenzamide as having a more potent antimycobacterial effect against Mycobacterium tuberculosis than the first-line antituberculosis drug isoniazid. nih.gov

Table 3: Antimycobacterial Activity of this compound Derivatives

| Compound Derivative | Mycobacterial Strain | Activity Compared to Standard (Isoniazid) |

|---|---|---|

| N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxo-ethyl}-5-chloro-2-hydroxybenzamide | Mycobacterium tuberculosis | Higher nih.gov |

| N-{(1R)-1-benzyl-2-[(4-chlorophenyl)-amino]-2-oxoethyl}-4-chloro-2-hydroxybenzamide | Mycobacterium tuberculosis | Higher nih.gov |

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. For derivatives of the title compound, MIC values have been established against various microbes. For instance, the MIC for certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against Gram-positive bacteria was found to be in the range of 2.5–5.0 mg/mL. nih.gov More specific MIC values for chloro-substituted derivatives have been reported as 0.49 μmol/L against Trichophyton mentagrophytes and 7.81 μmol/L against methicillin-resistant Staphylococcus aureus. nih.gov The antitubercular MIC for highly active derivatives was reported as 32 μmol/L against Mycobacterium tuberculosis. nih.gov

Table 4: MIC Values for this compound Derivatives

| Compound Derivative Class/Specific Compound | Microbial Strain | MIC Value |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL nih.gov |

| 5-Chloro-N-{(1R)-2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide | Trichophyton mentagrophytes | 0.49 μmol/L nih.gov |

| 5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl)]-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 μmol/L nih.gov |

| N-{(1R)-1-benzyl-2-[(4-chlorophenyl)-amino]-2-oxo-ethyl}-5-chloro-2-hydroxybenzamide | Mycobacterium tuberculosis | 32 μmol/L nih.gov |

Antiviral Activity Research

Recent studies have highlighted the potential of salicylamide (B354443) derivatives as antiviral agents. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV). nih.govnih.gov RSV is a primary cause of lower respiratory tract infections, especially in young children. nih.gov These compounds were shown to suppress not only the replication of the virus in human A549 epithelial cells but also the associated inflammatory responses induced by the infection. nih.govresearchgate.net The mechanism of action involves the suppression of RSV-induced activation of key transcription factors (IRF3 and NF-κB) that are crucial for both viral replication and the production of inflammatory cytokines and chemokines. nih.govnih.gov

Inhibition of Human Adenovirus (HAdV) Infection

Research into salicylanilide compounds, a class to which this compound belongs, has demonstrated significant antiviral activity against human adenovirus (HAdV). researchgate.netnih.gov Studies on anthelmintic drugs such as niclosamide (B1684120), oxyclozanide (B1678079), and rafoxanide (B1680503) revealed that these salicylanilides exhibit potent, dose-dependent anti-adenovirus effects at low micromolar concentrations with minimal cytotoxicity. researchgate.netnih.gov This broad-spectrum antiviral activity has positioned salicylamide derivatives as promising candidates for further investigation against various DNA and RNA viruses. nih.gov

Preliminary Mechanistic Insights into Antiviral Action

The antiviral mechanisms of salicylanilide derivatives against HAdV are multifaceted and appear to target different stages of the viral life cycle. researchgate.netnih.gov Mechanistic studies indicate that compounds like niclosamide and rafoxanide primarily interfere with an early phase of infection, specifically blocking the transport of the viral particle from the endosome to the nuclear envelope. researchgate.netnih.govfrontiersin.orgresearchgate.net This action prevents the viral genome from reaching the nucleus, a critical step for replication.

In contrast, other analogs such as oxyclozanide act on a subsequent stage. researchgate.netnih.gov This compound has been shown to specifically inhibit the transcription of the adenovirus immediate-early gene E1A, a crucial regulator that precedes viral DNA replication. researchgate.netnih.gov Further research on other salicylamide derivatives has suggested a mechanism that involves inhibiting the escape of the viral particle from the endosome, which consequently prevents the necessary uncoating of the virus. mdpi.com A primary antiviral mechanism proposed for niclosamide involves the neutralization of endosomal pH, which disrupts processes for pH-dependent viruses. researchgate.net

Anticancer Activity Research (In Vitro Cellular Assays)

The salicylanilide scaffold has been the subject of intensive anticancer research, with studies revealing diverse mechanisms of action, including the modulation of critical signaling pathways and the induction of cell death. researchgate.net

Cytotoxicity Against Human Cancer Cell Lines

A chlorinated analog of the subject compound, 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, has shown notable cytotoxic effects against various human cancer cell lines. biosynth.com It is recognized as a promyelocytic leukemia (PML) inhibitor and demonstrates significant cytotoxicity against human leukemia HL-60 cells. biosynth.com Furthermore, this compound has been observed to inhibit the growth of prostate and cervical cancer cells and can induce apoptosis in these cell lines. biosynth.com

Table 1: In Vitro Cytotoxicity of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

| Cell Line | Cancer Type | Reported Activity |

| HL-60 | Human Promyelocytic Leukemia | Significant Cytotoxicity biosynth.com |

| Prostate Cancer Cells | Prostate Cancer | Growth Inhibition biosynth.com |

| Cervical Cancer Cells | Cervical Cancer | Growth Inhibition biosynth.com |

Modulation of Nuclear Factor-kappa B (NFĸB) Pathway Activity

Salicylanilide derivatives are recognized for their ability to modulate multiple cellular signaling pathways implicated in cancer. nih.govresearchgate.net One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates inflammation, cell survival, and immune responses. nih.govnih.gov The anti-inflammatory properties of salicylates, the parent class of these compounds, are linked to their ability to inhibit NF-κB activation. nih.gov This inhibition prevents the degradation of IκB, an inhibitor protein, which in turn keeps NF-κB sequestered in the cytoplasm and prevents it from activating pro-inflammatory and survival genes in the nucleus. nih.gov

Effects on Mitochondrial Transmembrane Potential (MTP)

A primary and well-documented mechanism of action for salicylanilide compounds is the uncoupling of mitochondrial oxidative phosphorylation. nih.govresearchgate.netnih.gov These molecules function as protonophores, which are capable of transporting protons across the inner mitochondrial membrane. nih.govresearchgate.net This action dissipates the proton gradient that constitutes the mitochondrial transmembrane potential. mdpi.com The collapse of this potential uncouples the electron transport chain from ATP synthesis, leading to a decrease in cellular ATP production and the dissipation of energy as heat. nih.govmdpi.com This disruption of mitochondrial function is a key contributor to the cytotoxic effects of these compounds.

Inhibition of V-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene (KRAS)

Investigations into the anticancer mechanisms of salicylanilide derivatives have explored their effects on various oncogenic drivers. The analog 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide has been reported to inhibit the expression of certain oncogenes, such as the sarcoma viral oncogene (SV40). biosynth.com However, based on available research, there is no direct evidence to suggest that this compound or its closely related salicylanilide derivatives function as direct inhibitors of the V-Ki-ras2 Kirsten Rat Sarcoma (KRAS) viral oncogene. researchgate.netnih.govresearchgate.net

Induction of Apoptosis and Protein Ubiquitination Mechanisms

The ubiquitin-proteasome system (UPS) is a critical regulator of apoptosis, or programmed cell death, by targeting both pro- and anti-apoptotic proteins for degradation. mdpi.comresearchgate.net The process of ubiquitination, where the small protein ubiquitin is attached to a substrate protein, is carried out by a cascade of enzymes, with E3 ubiquitin ligases providing substrate specificity. mdpi.comnih.gov This system can either trigger or prevent apoptosis by controlling the cellular levels of key regulatory proteins. mdpi.com

Research into closely related salicylanilide compounds, such as Niclosamide, has provided insight into potential mechanisms of action. Studies on human glioblastoma cells demonstrated that Niclosamide treatment leads to a significant increase in protein ubiquitination. plos.org This suggests a mechanism where the compound may disrupt cellular protein homeostasis, leading to stress pathways that can culminate in apoptosis. The UPS modulates apoptosis by targeting essential proteins for degradation, and its activation can shift the balance towards cell death. nih.gov For example, the degradation of anti-apoptotic proteins or the stabilization of pro-apoptotic proteins through the UPS can be a decisive factor in a cell's fate.

Activation of Autophagy Pathways

Autophagy is a cellular catabolic process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. This pathway is essential for cellular homeostasis and can play both pro-survival and pro-death roles depending on the context. Investigations into the effects of the related compound Niclosamide have shown that it can induce autophagy in various cancer cell lines, including those from breast and non-small cell lung cancers. iiarjournals.orgmedsci.orgnih.goviiarjournals.org

The molecular mechanisms underlying this activation are multifaceted. One primary pathway involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. iiarjournals.orgfrontiersin.org Niclosamide has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, thereby initiating autophagy. iiarjournals.orgiiarjournals.org Further studies in breast cancer cells have revealed that Niclosamide treatment leads to the accumulation of microtubule-associated protein 1 light chain 3-II (LC3-II), a key marker of autophagosome formation, and can arrest the maturation of autophagosomes. medsci.org Additionally, the activation of Jun-amino-terminal kinase (JNK) has been identified as a common regulator for both Niclosamide-induced autophagy and apoptosis. medsci.org

Inhibition of PI3/AKT Signaling Cascades

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis. plos.orgnih.gov Its dysregulation is a common feature in many diseases. The related salicylanilide, Niclosamide, has been demonstrated to inhibit this pro-survival pathway in several types of cancer cells.

In human glioblastoma and non-small cell lung cancer cell lines, treatment with Niclosamide resulted in a marked decrease in the activation of AKT. plos.orgiiarjournals.orgiiarjournals.orgnih.gov This inhibition is significant as the PI3K/AKT pathway plays a critical role in promoting cell survival and blocking apoptosis in these types of cancer cells. plos.org By down-regulating this cascade, Niclosamide can remove a key survival signal, thereby sensitizing cells to apoptosis. nih.gov It is noteworthy that the effect of Niclosamide on the PI3K/AKT pathway can be cell-type specific, as some studies on breast and prostate cancer cell lines did not observe this inhibitory effect. plos.org

Table 1: Summary of In Vitro Activities of Related Salicylanilides (e.g., Niclosamide) :--|:--|:-- Biological Process | Observed Effect | Key Mechanistic Findings Apoptosis & Ubiquitination | Induces apoptosis | Associated with increased protein ubiquitination in glioblastoma cells. plos.orgAutophagy | Activates autophagy | Inhibition of the AKT/mTOR pathway; iiarjournals.org activation of JNK. medsci.orgSignal Transduction | Inhibits PI3K/AKT pathway | Downregulates AKT activation in glioblastoma and lung cancer cells. iiarjournals.orgnih.gov

Anti-inflammatory Potential

Compounds within the salicylanilide family possess a structural relationship to salicylic (B10762653) acid, the active metabolite of aspirin, which is well-known for its anti-inflammatory properties. The anti-inflammatory action of such compounds is often linked to their ability to modulate pathways involved in the inflammatory response.

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by the enzyme inducible nitric oxide synthase (iNOS) is associated with both acute and chronic inflammation. nih.govplos.org A primary mechanism for the anti-inflammatory effects of salicylates and other nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of iNOS expression. nih.gov By preventing the transcription of the iNOS gene, these compounds effectively reduce the synthesis of NO in inflammatory cells like macrophages. nih.govsemanticscholar.org This reduction in NO levels helps to mitigate the downstream effects of excessive inflammatory signaling. nih.gov While direct studies on this compound are limited, the established mechanism for the broader class of salicylates suggests that a key component of its anti-inflammatory potential lies in the suppression of iNOS expression and subsequent NO production. nih.gov

Photosynthetic Electron Transport (PET) Inhibition in Chloroplast Systems

This compound belongs to a class of chemicals, including salicylamides and other amide derivatives, known to act as inhibitors of photosynthesis in plants. researchgate.netlsuagcenter.com These compounds interfere with the light-dependent reactions of photosynthesis, specifically by disrupting the flow of electrons in the photosynthetic electron transport (PET) chain within chloroplasts. nih.govnih.gov

The inhibition of PET prevents the production of ATP and NADPH, the energy and reducing power necessary for carbon dioxide fixation. nih.gov This disruption not only starves the plant but also leads to the formation of reactive oxygen species, causing rapid photo-oxidative damage to the plant cells. The efficacy of these compounds as PET inhibitors is influenced by their physicochemical properties, such as lipophilicity and the electronic characteristics of their substituents. nih.gov

Elucidation of Site of Action within Photosystem II (PS II)

Detailed mechanistic studies have identified the specific target of salicylanilide-type inhibitors within the photosynthetic apparatus. The site of action is located within Photosystem II (PS II), a critical protein-pigment complex embedded in the thylakoid membranes of chloroplasts. nih.govnih.govmdpi.com

Table 2: Photosynthesis Inhibition Profile :--|:--|:-- Target Process | Molecular Site of Action | Mechanism of Inhibition Photosynthetic Electron Transport (PET) | Photosystem II (PS II) | Binds to the QB-binding niche on the D1 protein. lsuagcenter.comnih.govElectron Flow | QA to QB Transfer | Competitively displaces plastoquinone, blocking electron transfer. redalyc.org

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 2 Hydroxybenzamide Analogues

Influence of Halogenation Patterns on Biological Activity

Halogenation is a critical tool in medicinal chemistry for modifying the physicochemical properties of a lead compound, such as lipophilicity and metabolic stability. brocku.caresearchgate.net In the context of salicylanilides, the type, number, and position of halogen atoms on the aromatic rings significantly dictate the compound's biological profile. researchgate.net

The specific placement of halogen substituents on the phenyl rings—a concept known as positional isomerism—can lead to substantial differences in biological activity. While direct comparisons of ortho-, meta-, and para-chlorinated isomers of N-phenyl-2-hydroxybenzamide are specific to each biological target, studies on analogous compounds demonstrate the importance of substituent positioning. For instance, in related N-thienylcarboxamides, which are considered bioisosteres of N-phenylcarboxamides, the position of substituents on the thiophene (B33073) ring dramatically affects their fungicidal activity. nih.gov Isomers where the substituent is in a position analogous to the ortho-position of the phenyl ring (2-substituted-3-thienyl and 4-substituted-3-thienyl) exhibit high activity, whereas the isomer corresponding to a different arrangement (3-substituted-2-thienyl) shows significantly lower activity. nih.gov This suggests that the spatial relationship between the amide bridge and the substituent is crucial for interaction with the biological target.

Table 1: Conceptual Influence of Substituent Position on Biological Activity in Aromatic Amides

| Isomer Type (Analogous Position) | Relative Position of Substituent to Amide Linkage | Observed Activity Level (in Fungicidal Assays) |

|---|---|---|

| Type A (ortho-) | Adjacent | High |

| Type B (ortho-) | Adjacent | High |

| Type C (meta-/para- combination) | Non-adjacent | Low |

Data based on findings from analogous N-thienylcarboxamide structures. nih.gov

The introduction of more than one halogen atom into the salicylanilide (B1680751) structure often enhances biological activity. Studies on related metal complexes with halogenated salicylaldehyde (B1680747) ligands revealed that dihalogenated ligands confer enhanced cytotoxicity against human cancer cells compared to their monohalogenated counterparts. researchgate.netnih.gov This principle extends to salicylanilides themselves, where many of the most potent compounds feature multiple halogen substitutions. nih.gov For example, the well-known anthelmintic and repurposed anticancer agent Niclosamide (B1684120) contains two chlorine atoms. This enhancement is often attributed to increased lipophilicity and the ability to form halogen bonds, which are specific non-covalent interactions that can improve binding to target proteins. brocku.carsc.org

Table 2: Effect of Halogenation Degree on Cytotoxicity of Related Compounds

| Compound Type | Number of Halogen Atoms | Relative Cytotoxicity |

|---|---|---|

| Monohalogenated Ligand Complex | 1 | Base Activity |

| Dihalogenated Ligand Complex | 2 | Enhanced Activity |

Data derived from studies on Ru(II) polypyridyl complexes with halogenated salicylaldehyde ligands. researchgate.netnih.gov

Role of the Hydroxyl and Amide Functional Groups in Activity Mediation

The salicylanilide scaffold is defined by the 2-hydroxybenzamide core, and both the hydroxyl (-OH) and the amide (-CONH-) groups are fundamentally important for biological activity. The hydroxyl group is a ubiquitous functional group in biologically active molecules, primarily due to its capacity to form strong, directional hydrogen bonds. researchgate.net These interactions are crucial for the binding of a ligand to its target protein, and the presence of the hydroxyl group can increase binding affinity by several orders of magnitude. researchgate.netnih.gov Its position ortho to the amide linkage allows for the formation of an intramolecular hydrogen bond, which helps to planarize the molecule, a feature often important for optimal receptor fit.

The amide group acts as a rigid linker and also participates in hydrogen bonding. The CONH moiety is considered a peptide-bond-simulating group, enabling it to interact with a wide array of biological targets. researchgate.net SAR studies on related compounds have shown that modifications to the amide region can lead to significant changes in biological potency, confirming its direct involvement in the mechanism of action. researchgate.net

Impact of Substituents on Antineoplastic Activity (e.g., trifluoromethyl group, fluorine)

The substitution of hydrogen atoms with fluorine or fluorine-containing groups like trifluoromethyl (-CF3) is a common strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl group is particularly noteworthy for its ability to increase metabolic stability, lipophilicity, and binding selectivity. mdpi.com Its high electronegativity and steric bulk can lead to more potent interactions with target enzymes or receptors. nih.gov

In numerous studies, the introduction of a -CF3 group has been shown to significantly boost anticancer activity. For example, a trifluoromethylated isoxazole (B147169) analogue was found to be nearly eight times more active against a human breast cancer cell line than its non-trifluoromethylated parent compound. rsc.orgresearchgate.net Similarly, salicylanilide derivatives containing trifluoromethyl groups have demonstrated excellent activity against multidrug-resistant bacteria, highlighting the potent effect of this functional group. nih.gov

Table 3: Comparison of Antineoplastic Activity in Trifluoromethylated vs. Non-Trifluoromethylated Analogues

| Compound | Key Substituent | IC50 (µM) against MCF-7 Cells |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | None | 19.72 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | -CF3 | 2.63 |

Data from a study on isoxazole-based anticancer agents, demonstrating the potency-enhancing effect of the -CF3 group. rsc.orgresearchgate.net

Correlation between Lipophilicity and Observed Biological Activities

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It describes the ability of a compound to dissolve in fats, oils, and lipids, which is essential for crossing biological membranes to reach its target. semanticscholar.org

Halogenation, particularly with chlorine, bromine, or trifluoromethyl groups, generally increases the lipophilicity of a molecule. mdpi.comnih.gov A clear correlation between lipophilicity and biological activity has been established for many salicylanilide analogues. For instance, the anti-proliferative activity of certain salicylanilide-based peptidomimetics against the human monocytic leukemia cell line THP-1 was found to increase with rising lipophilicity. researchgate.netmdpi.com This relationship suggests that for these compounds, the ability to penetrate cell membranes is a key determinant of their anticancer efficacy. However, this correlation is often parabolic, meaning that beyond an optimal level, further increases in lipophilicity can lead to decreased activity due to poor solubility in aqueous media or non-specific binding. nih.gov

Table 4: Relationship Between Lipophilicity and Anticancer Activity in Salicylanilide-Based Peptidomimetics

| Compound ID | Key Structural Feature | Lipophilicity (log k) | Anticancer Activity (IC50 in µM, THP-1 cells) |

|---|---|---|---|

| Analogue 1 | Less Bulky/Lipophilic Side Chain | Lower | >10 |

| Analogue 2 | Bulky/Lipophilic Side Chain (e.g., isobutyl) | Higher | 4.66 |

| Analogue 3 | Bulky/Lipophilic Side Chain (e.g., thiabutyl) | Higher | 1.40 |

Illustrative data based on findings that anticancer activity increased with increasing lipophilicity in a series of salicylanilide derivatives. researchgate.netmdpi.com

Molecular Target Elucidation for N 2 Chlorophenyl 2 Hydroxybenzamide and Its Derivatives

Exploration of Viral Protein and Enzyme Interactions

The antiviral properties of salicylanilides, the chemical class to which N-(2-Chlorophenyl)-2-hydroxybenzamide belongs, are well-documented. Research indicates that these compounds can interfere with various stages of the viral life cycle. While direct protein interaction studies specifically for this compound are limited, the broader family of salicylanilides has been shown to target several viral proteins and enzymes.

For instance, certain salicylanilides have demonstrated the ability to inhibit critical viral enzymes such as HIV-1 integrase and reverse transcriptase. nih.govbenthamdirect.comeurekaselect.com Additionally, the hepatitis C virus (HCV) NS3 protease and NS5B RNA polymerase have been identified as potential targets for this class of compounds. nih.govbenthamdirect.comeurekaselect.com The mechanism of action is believed to involve the binding of the salicylanilide (B1680751) molecule to these viral enzymes, thereby inhibiting their function and disrupting viral replication.

Analogues of this compound have shown potent inhibitory activity against respiratory syncytial virus (RSV) and human adenovirus (HAdV). smolecule.com Although the precise molecular targets in these viruses have not been fully elucidated, it is hypothesized that the antiviral action is a result of specific interactions with viral proteins or enzymes essential for the replication process. smolecule.com Further research is necessary to pinpoint the exact viral protein or enzyme that this compound and its derivatives interact with to exert their antiviral effects.

Investigation of Oncogenic Signaling Pathways and Molecular Targets

In addition to their antiviral activities, this compound and its derivatives are being investigated for their potential in cancer therapy. Their mechanism of action in this context appears to be multifactorial, involving the modulation of several key signaling pathways that are often dysregulated in cancer.

Nuclear Factor-kappa B (NF-κB) as a Primary Target

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. nih.gov Its aberrant activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy. nih.gov Salicylanilides, as a class, have been shown to inhibit the NF-κB signaling pathway. nih.gov This inhibition can occur at various levels of the cascade, including preventing the degradation of the inhibitory IκB proteins, which would otherwise lead to the activation and nuclear translocation of NF-κB. The well-known salicylanilide, niclosamide (B1684120), has been demonstrated to modulate multiple signaling pathways, including NF-κB. nih.gov While direct evidence for this compound is still emerging, its structural similarity to other NF-κB-inhibiting salicylanilides suggests it may share this mechanism of action.

Mitochondrial Targets and Oxidative Phosphorylation Uncoupling

Mitochondria play a central role in cellular energy metabolism and are increasingly recognized as a key target in cancer therapy. A prominent mechanism of action for many salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation. nih.govnih.govresearchgate.net This process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which disrupts ATP synthesis and can lead to an energy crisis within the cancer cell, ultimately triggering apoptosis. Niclosamide, a related salicylanilide, is a known mitochondrial uncoupler. researchgate.net The structural features of this compound are consistent with those of other mitochondrial uncouplers, suggesting that this is a likely mechanism contributing to its anticancer effects. By disrupting the energy metabolism of cancer cells, these compounds can induce cell death and inhibit tumor growth. nih.govnih.gov

| Compound Class | Proposed Mechanism | Effect on Cancer Cells |

| Salicylanilides | Uncoupling of mitochondrial oxidative phosphorylation | Depletion of cellular ATP, induction of apoptosis |

KRAS Protein Interactions

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers. nih.govnih.gov Developing inhibitors that directly target mutant KRAS has been a significant challenge in oncology. While there is currently no direct evidence to suggest that this compound or its derivatives directly interact with the KRAS protein, the exploration of small molecules that can modulate KRAS signaling is an active area of research. The complex interplay of signaling pathways means that compounds affecting upstream or downstream effectors of KRAS could indirectly impact its oncogenic activity. Future studies are needed to determine if this compound has any role in modulating the KRAS signaling pathway.

Promyelocytic Leukemia (PML) Protein Inhibition

The Promyelocytic Leukemia (PML) protein is a tumor suppressor that plays a critical role in the formation of nuclear structures known as PML nuclear bodies. wikipedia.orgehu.eus These bodies are involved in regulating a multitude of cellular processes, including DNA damage response, apoptosis, and senescence. wikipedia.orgehu.eusnih.gov The disruption of PML function is associated with the development of certain cancers, most notably acute promyelocytic leukemia. wikipedia.org There is currently no published research indicating a direct interaction between this compound or its derivatives and the PML protein. The investigation of small molecules that can modulate the function or expression of PML is an area of interest for cancer therapy, but a direct link to this specific compound has not been established.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. nih.govnih.gov Dysregulation of this pathway, often leading to the accumulation of β-catenin in the nucleus, is a common event in the initiation and progression of many cancers, particularly colorectal cancer. nih.gov The salicylanilide niclosamide has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. nih.gov It is thought to act by promoting the degradation of the key signaling molecule β-catenin. Given the structural similarities, it is plausible that this compound and its derivatives may also exert their anticancer effects, at least in part, through the modulation of this critical oncogenic pathway. Novel benzimidazole compounds, developed by modifying the structure of niclosamide, have shown promise in specifically inhibiting Wnt/β-catenin signaling. mdpi.comresearchgate.net

| Signaling Pathway | Key Protein | Role in Cancer | Potential Effect of Salicylanilides |

| Wnt/β-catenin | β-catenin | Oncogene, promotes cell proliferation | Inhibition of the pathway, leading to decreased proliferation |

| NF-κB | NF-κB | Pro-survival, pro-inflammatory | Inhibition of activation, leading to apoptosis |

PI3K/AKT Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell cycle progression, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention. nih.gov

While direct studies on this compound's effect on the PI3K/AKT pathway are not extensively detailed in the available research, investigations into structurally related salicylanilide derivatives, notably Niclosamide, provide significant insights. Niclosamide has been shown to possess broad anti-cancer activity by inhibiting multiple oncogenic pathways. frontiersin.org In human glioblastoma U-87 MG cells, treatment with Niclosamide resulted in the down-regulation of the PI3K/AKT and MAPK/ERK pro-survival signal transduction pathways. nih.govplos.org Researchers observed that Niclosamide treatment led to a reduction in the levels of both phosphorylated (activated) AKT and total AKT over time, corresponding with a decrease in cell viability. nih.govplos.org This suggests that compounds based on the salicylanilide scaffold may interfere with this crucial pro-survival pathway.

Further studies have demonstrated that Niclosamide can also inhibit the mammalian target of rapamycin (B549165) (mTOR), a key downstream component of the PI3K/AKT pathway. frontiersin.org The inhibition of these interconnected signaling pathways highlights the multi-targeted nature of this class of compounds. plos.org

Table 1: Pro-survival Pathways Inhibited by the Salicylanilide Niclosamide in Glioblastoma Cells

| Pathway | Effect | Cell Line |

|---|---|---|

| PI3K/AKT | Down-regulation; Reduction in phosphorylated and total AKT | U-87 MG |

| MAPK/ERK | Down-regulation | U-87 MG |

| Wnt/β-catenin | Inhibition | U-87 MG |

Enzyme and Receptor Binding Modulations

The salicylanilide chemical structure has proven to be a versatile scaffold for developing inhibitors that modulate the activity of various enzymes and receptors. Research has identified several derivatives with potent inhibitory effects against a range of biological targets.

One significant target is the epidermal growth factor receptor (EGFR), a protein tyrosine kinase. nih.govmdpi.com A series of salicylanilides were synthesized and found to act as potent and selective EGFR tyrosine kinase inhibitors, with the most active compounds exhibiting IC₅₀ values in the 23-71 nM range. nih.gov

Derivatives of salicylanilides have also been developed as effective enzyme inhibitors in other contexts. For instance, a series of salicylanilide N-alkylcarbamates were investigated as potential acetylcholinesterase (AChE) inhibitors. mdpi.com The most potent compounds in this series demonstrated significant inhibition of AChE, with IC₅₀ values as low as 21.8 µmol/L. mdpi.com

In the field of antimycobacterial research, salicylanilide diethyl phosphates have been identified as a new class of candidates with significant inhibitory activity against several mycobacterial enzymes. nih.gov The most active inhibitor identified was 5-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl diethyl phosphate, which showed potent inhibition of L-alanine dehydrogenase (MtAlaDH) with an IC₅₀ of 4.96 µM. nih.gov

Furthermore, other research has identified novel salicylanilides that act as antiproliferative agents by inhibiting tubulin polymerization and suppressing the signal transducer and activator of transcription 3 (STAT3) signaling pathway. semanticscholar.org

Table 2: Enzyme and Receptor Inhibition by Salicylanilide Derivatives

| Derivative Class | Target | Most Active Compound Example | IC₅₀ Value |

|---|---|---|---|

| Salicylanilides | EGFR Tyrosine Kinase | Compound 28 (specific structure in source) | 23-71 nM |

| Salicylanilide N-alkylcarbamates | Acetylcholinesterase (AChE) | Compound 6h (specific structure in source) | 21.8 µmol/L |

| Salicylanilide Diethyl Phosphates | L-alanine dehydrogenase (MtAlaDH) | 5-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl diethyl phosphate | 4.96 µM |

Photosystem II (PS II) as a Defined Target in Photosynthesis Inhibition

A primary and well-defined molecular target for many herbicides, including those with an amide chemical structure like this compound, is Photosystem II (PS II) within the chloroplasts of plants. unl.eduumn.edu These compounds disrupt the process of photosynthesis, which is essential for plant survival. unl.edu

The mechanism of action involves the binding of the inhibitor to the D1 protein, a key component of the PS II complex located in the thylakoid membranes. ucanr.edu Specifically, herbicides containing an amide moiety are classified in the C2 group of PSII inhibitors, which compete for a binding site on the D1 protein. ucanr.edu This binding action physically blocks the binding site for plastoquinone (PQ). unl.edulsuagcenter.com

The blockage of plastoquinone binding interrupts the photosynthetic electron transport chain. unl.edu This interruption has two major consequences:

It halts the production of ATP and NADPH, the energy and reducing power necessary for the plant to fix CO₂ and produce essential nutrients. unl.edu

The blockage of electron flow leads to the formation of highly reactive molecules and oxidative stress, which cause rapid cellular damage through lipid and protein membrane destruction. unl.eduucanr.edu This secondary effect, rather than simple starvation, is often the primary cause of plant death. ucanr.edu

The effectiveness of these herbicides can be influenced by small modifications to their molecular structure, which affect how well they compete for the binding site. unl.edu

Table 3: Mechanism of Photosystem II Inhibition

| Step | Process | Consequence |

|---|---|---|

| 1. Binding | Inhibitor binds to the D1 protein of the PS II complex. | Plastoquinone (PQ) is blocked from its binding site. |

| 2. Interruption | Electron transport from PS II is halted. | Production of ATP and NADPH ceases. |

Applications of N 2 Chlorophenyl 2 Hydroxybenzamide As a Research Scaffold

Development of Novel Antibacterial Agents

The N-(2-Chlorophenyl)-2-hydroxybenzamide scaffold is a cornerstone in the synthesis of new antibacterial compounds. Research has consistently shown that derivatives of this molecule exhibit potent activity, particularly against Gram-positive bacteria. nih.gov The core structure is amenable to various chemical modifications, allowing researchers to fine-tune its antibacterial efficacy and spectrum.

Studies have demonstrated that salicylanilide (B1680751) derivatives based on this scaffold show significant inhibitory effects. For instance, research into a series of this compound derivatives revealed good activity against Gram-positive strains with no corresponding inhibition of Gram-negative bacteria. nih.gov This selectivity is a key aspect of their potential therapeutic value. The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. While specific MIC values for the parent compound are not extensively detailed, related benzamide (B126) and salicylanilide derivatives have been synthesized and evaluated, demonstrating the scaffold's potential. nih.govnih.gov

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d) | Drug-resistant B. subtilis | 1.95 | nih.gov |

| N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d) | B. subtilis | 3.9 | nih.gov |

| N-(2-hydroxy-4-nitrophenyl)benzamide derivative (1d) | S. aureus | 7.8 | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | nih.gov |

Lead Compound Identification for Antiviral Drug Discovery

The salicylamide (B354443) framework, inherent to this compound, has been identified as a promising starting point for the discovery of novel antiviral drugs. nih.gov This structural class possesses broad-spectrum antiviral potential, with derivatives showing activity against a range of RNA and DNA viruses. nih.gov

Researchers have successfully used this scaffold to develop potent viral inhibitors. For example, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV). nih.govnih.gov Further studies on N-phenylbenzamide derivatives have led to the discovery of compounds active against Enterovirus 71 (EV 71), with some analogues showing activity at low micromolar concentrations. mdpi.comresearchgate.net These findings underscore the value of the this compound core structure as a lead scaffold for identifying and developing new antiviral therapeutic agents.

Optimization Strategies for Anticancer Agents

Halogenated salicylanilides, the chemical class to which this compound belongs, have recently emerged as promising candidates for drug repurposing in oncology. mdpi.com The parent scaffold provides a robust platform for structural modifications aimed at enhancing anticancer activity through various mechanisms.

Optimization strategies have focused on several key cellular pathways and targets:

Signaling Pathway Modulation : Derivatives have been designed to inhibit critical signaling pathways that are often dysregulated in cancer, such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1. mdpi.com

Enzyme Inhibition : A significant area of research involves modifying the benzamide structure to create potent inhibitors of histone deacetylases (HDACs). N-hydroxybenzamide derivatives, for instance, have shown promising tumor growth inhibition by targeting these enzymes. nih.gov

Overcoming Drug Resistance : Some novel benzamide derivatives have been developed to counteract multidrug resistance in cancer cells. One such compound was found to restore the efficacy of standard chemotherapeutic drugs by inhibiting the ABCG2 transporter, a protein that pumps drugs out of cancer cells. nih.gov

Precursors for Other Anticancer Agents : The compound and its isomers serve as precursors for synthesizing benzoxazepines, a class of molecules reported to have anti-tumor properties. nih.gov

These diverse strategies highlight the adaptability of the this compound scaffold in the design of targeted and effective anticancer agents.

Chemical Intermediate for the Synthesis of Other Biologically Active Molecules

Beyond its direct use in developing therapeutic agents, this compound and its isomers are valuable chemical intermediates. Their structure contains reactive sites—specifically the phenolic hydroxyl group and the amide linkage—that allow for further chemical elaboration into more complex molecules.

One notable application is its use as a precursor for the synthesis of benzoxazepines. nih.govnih.gov These seven-membered heterocyclic compounds are known to possess a range of biological activities, including anti-inflammatory and tranquilizing effects. nih.gov The synthesis involves using the salicylanilide as a starting block to construct the larger ring system.